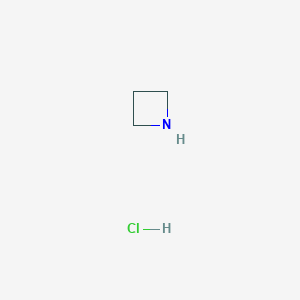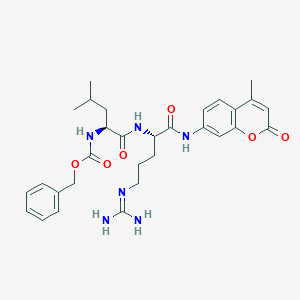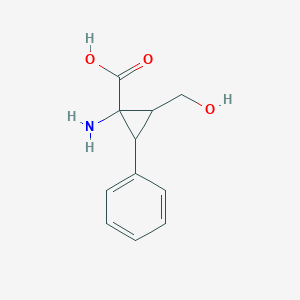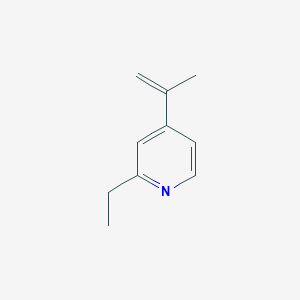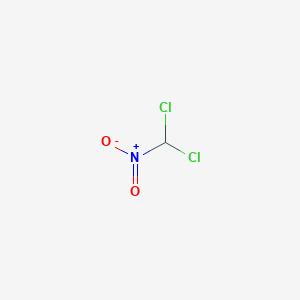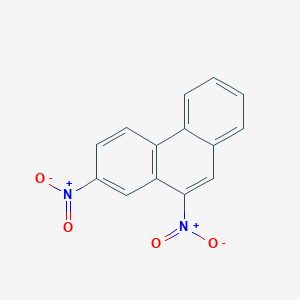
2,10-Dinitrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dinitrophenanthrene (2,10-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical and physical properties. 2,10-DNP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform. This compound has a molecular formula of C14H8N2O4 and a molecular weight of 268.22 g/mol.
Mécanisme D'action
The mechanism of action of 2,10-Dinitrophenanthrene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular structures such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and tissue damage.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 2,10-Dinitrophenanthrene can cause a range of biochemical and physiological effects in living organisms. These effects include the induction of oxidative stress, DNA damage, inflammation, and apoptosis. In addition, 2,10-Dinitrophenanthrene has been shown to disrupt cellular signaling pathways and alter gene expression patterns.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,10-Dinitrophenanthrene in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a wide range of experimental setups. However, one limitation of using 2,10-Dinitrophenanthrene is its potential toxicity and environmental hazards. Careful handling and disposal procedures must be followed to prevent harm to researchers and the environment.
Orientations Futures
There are many future directions for research on 2,10-Dinitrophenanthrene. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. Another area of research is the investigation of the mechanisms by which 2,10-Dinitrophenanthrene induces oxidative stress and DNA damage. Additionally, there is a need for more studies on the environmental fate and toxicity of 2,10-Dinitrophenanthrene and other PAHs. Finally, further research is needed to explore the potential therapeutic applications of 2,10-Dinitrophenanthrene and its derivatives in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2,10-Dinitrophenanthrene involves the nitration of phenanthrene, which is a common PAH. The nitration reaction is typically carried out using a mixture of nitric acid and sulfuric acid as the nitrating agent. The reaction yields a mixture of nitrophenanthrenes, which can be separated and purified using column chromatography. The final product, 2,10-Dinitrophenanthrene, is obtained as a yellow crystalline solid.
Applications De Recherche Scientifique
2,10-Dinitrophenanthrene has a wide range of scientific research applications, particularly in the fields of organic chemistry, biochemistry, and toxicology. This compound is commonly used as a model compound for studying the behavior of PAHs in the environment and their effects on living organisms. 2,10-Dinitrophenanthrene is also used as a standard reference material for analytical chemistry and as a fluorescent probe for studying protein-ligand interactions.
Propriétés
Numéro CAS |
159092-71-4 |
|---|---|
Nom du produit |
2,10-Dinitrophenanthrene |
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
2,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-11-4-2-1-3-9(11)7-14(16(19)20)13(12)8-10/h1-8H |
Clé InChI |
GREJVCGMAWZPOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
Autres numéros CAS |
159092-71-4 |
Synonymes |
2,10-DINITROPHENANTHRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



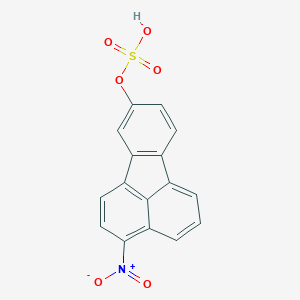
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
